
Manganesephosphateacidtetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganesephosphateacidtetrahydrate is a chemical compound that consists of manganese, phosphate, and water molecules It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganesephosphateacidtetrahydrate can be synthesized through various methods. One common method involves the reaction of manganese(II) sulfate with phosphoric acid, followed by the addition of water to form the tetrahydrate. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reactant concentrations, temperature, and pH to achieve high yields and purity. The use of advanced techniques such as crystallization and filtration helps in obtaining the final product with the desired properties .
Analyse Des Réactions Chimiques
Types of Reactions
Manganesephosphateacidtetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce manganese(III) phosphate, while reduction reactions can yield manganese(II) compounds .
Applications De Recherche Scientifique
Manganesephosphateacidtetrahydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of manganesephosphateacidtetrahydrate involves its interaction with molecular targets and pathways within biological systems. For example, in drug delivery, the compound can bind to specific receptors on cell surfaces, facilitating the targeted delivery of therapeutic agents. In medical imaging, it acts as a contrast agent by enhancing the visibility of certain tissues or structures .
Comparaison Avec Des Composés Similaires
Manganesephosphateacidtetrahydrate can be compared with other similar compounds, such as manganese(III) phosphate and manganese(II) sulfate. While these compounds share some similarities, this compound is unique due to its specific hydration state and the presence of phosphate groups .
List of Similar Compounds
- Manganese(III) phosphate
- Manganese(II) sulfate
- Manganese(II) chloride tetrahydrate
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactions make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
H12MnO12P2 |
|---|---|
Poids moléculaire |
320.97 g/mol |
Nom IUPAC |
dihydrogen phosphate;manganese(2+);tetrahydrate |
InChI |
InChI=1S/Mn.2H3O4P.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H3,1,2,3,4);4*1H2/q+2;;;;;;/p-2 |
Clé InChI |
JJDIMABKAJGYEG-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


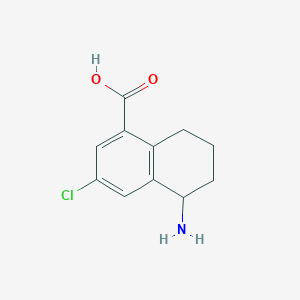
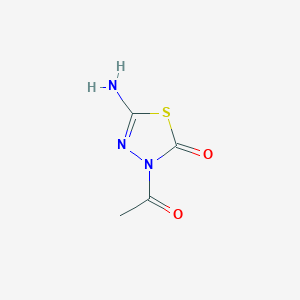
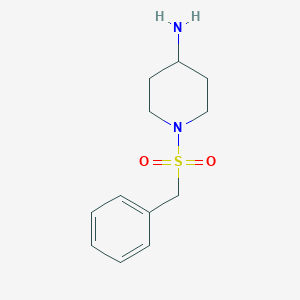
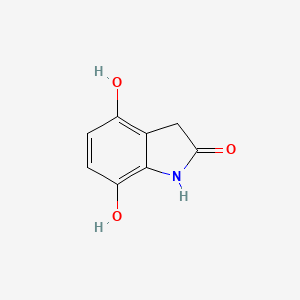
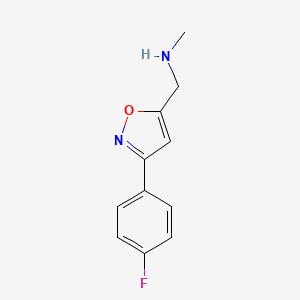

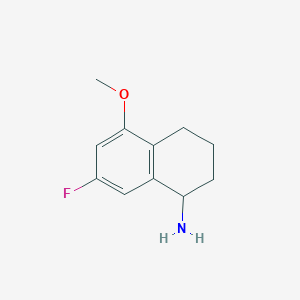
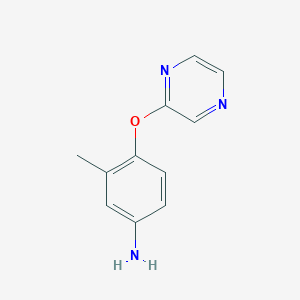
![6,6'-(Ethane-1,2-diyl)bis(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol)](/img/structure/B13111505.png)
![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)




